molecular formula C10H10N2O2S B1293128 4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid CAS No. 1171535-15-1

4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid

Cat. No. B1293128
CAS RN: 1171535-15-1
M. Wt: 222.27 g/mol
InChI Key: CLNKGFSOZUDJGG-UHFFFAOYSA-N
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Description

4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid, also known as 4-Methyl-5-pyrazolethiophene-2-carboxylic acid (MPTCA), is a novel small molecule with a broad range of applications in both scientific research and laboratory experiments. It has been used in a variety of studies for its unique properties such as its ability to bind to proteins and its high solubility in aqueous solutions. The MPTCA is also known for its ability to form complexes with metal ions, making it a useful tool for the study of metal-binding proteins. In

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds play a crucial role in pharmaceutical chemistry due to their structural diversity and biological activities. The pyrazole ring, similar to "4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid," is often involved in the synthesis of these compounds. Gomaa and Ali (2020) discussed the unique reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives in synthesizing various classes of heterocyclic compounds and dyes, highlighting its application in creating versatile cynomethylene dyes from a range of precursors, including amines and α-aminocarboxylic acids Gomaa & Ali, 2020.

Anticancer Agents

Knoevenagel condensation products, derived from similar chemical frameworks, have shown significant potential as anticancer agents. Tokala, Bora, and Shankaraiah (2022) reviewed the efficiency of Knoevenagel condensation in generating molecules of pharmacological interest, primarily targeting cancer. This synthesis method has been pivotal in developing biologically fascinating molecules with notable anticancer activity Tokala, Bora, & Shankaraiah, 2022.

Biological Applications of Pyrazole Derivatives

Thiophene Derivatives in Carcinogenic Evaluation

The structural modification, such as the incorporation of thiophene rings similar to those in "this compound," has been explored for evaluating potential carcinogenicity. Ashby et al. (1978) synthesized and evaluated thiophene analogues of known carcinogens for their carcinogenic potential, providing insights into the structural requirements for carcinogenic activity and highlighting the importance of such evaluations in drug development Ashby, Styles, Anderson, & Paton, 1978.

Biochemical Analysis

Biochemical Properties

4-methyl-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Additionally, this compound can modulate gene expression by acting on transcription factors such as NF-κB, thereby affecting cellular metabolism and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including proteins and nucleic acids, altering their function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to target proteins, thereby modulating their activity[4][4]. Additionally, this compound can influence gene expression by binding to DNA and affecting transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the detoxification of xenobiotics . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as P-glycoprotein, which facilitates its movement across cellular membranes . Additionally, binding proteins can influence the localization and accumulation of this compound within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications that direct its localization .

properties

IUPAC Name

4-methyl-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-6-3-8(10(13)14)15-9(6)7-4-11-12(2)5-7/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNKGFSOZUDJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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